molecular formula C14H14N2O5 B1242348 N'-(2-furoyloxy)-3,4-dimethoxybenzenecarboximidamide

N'-(2-furoyloxy)-3,4-dimethoxybenzenecarboximidamide

Cat. No. B1242348
M. Wt: 290.27 g/mol
InChI Key: OILWHTSKENRXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furancarboxylic acid [[amino-(3,4-dimethoxyphenyl)methylidene]amino] ester is a dimethoxybenzene.

Scientific Research Applications

1. Antifolate Analogues in Cancer Treatment

  • N'-(2-furoyloxy)-3,4-dimethoxybenzenecarboximidamide is related to furo[2,3-d]pyrimidine ring systems used in the synthesis of classical antifolate analogues. These compounds, such as N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid, have shown potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase. They are being explored for their antitumor properties, primarily for their inhibitory activity against DHFR and their cytotoxicity towards various tumor cell lines (Gangjee et al., 1994).

properties

Product Name

N'-(2-furoyloxy)-3,4-dimethoxybenzenecarboximidamide

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] furan-2-carboxylate

InChI

InChI=1S/C14H14N2O5/c1-18-10-6-5-9(8-12(10)19-2)13(15)16-21-14(17)11-4-3-7-20-11/h3-8H,1-2H3,(H2,15,16)

InChI Key

OILWHTSKENRXNL-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=CO2)/N)OC

SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CO2)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CO2)N)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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